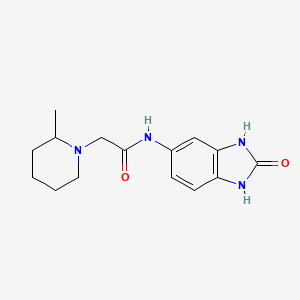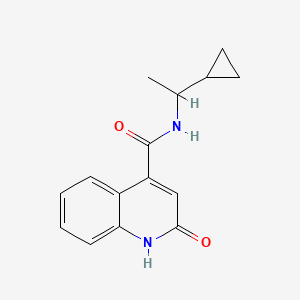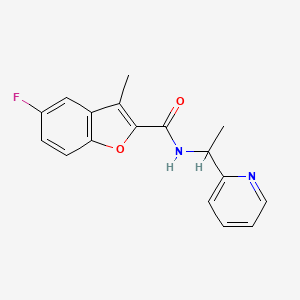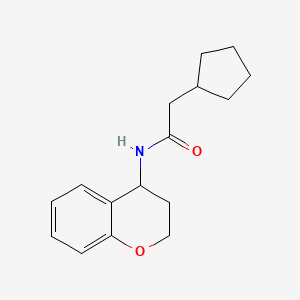
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as TPDQ, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TPDQ is a derivative of quinazolinone, which is a class of organic compounds that has been extensively studied due to their diverse biological activities.
作用機序
The mechanism of action of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but studies have suggested that it acts by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to inhibit the activity of mTOR, a key component of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is its potent antitumor activity, making it a promising candidate for cancer research. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is its potential toxicity, as studies have shown that it can induce apoptosis in normal cells as well as cancer cells. This may limit its potential as a therapeutic agent in the future.
将来の方向性
There are several future directions for research on 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one. One area of interest is in the development of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one derivatives with improved potency and selectivity for cancer cells. Another area of interest is in the development of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one-based drug delivery systems, such as nanoparticles or liposomes, to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one and its potential applications in other areas of scientific research.
合成法
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one can be synthesized through a multistep reaction starting from 4-chloro-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting amine is then subjected to a cyclization reaction with 1,3,5-trimethylpyrazole in the presence of a base such as potassium carbonate. The final step involves the condensation of the resulting pyrazolylbenzamide with isatoic anhydride to yield 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one.
科学的研究の応用
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the most notable applications of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is in the field of cancer research. Studies have shown that 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
特性
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-8-12(9(2)18(3)17-8)13-15-11-7-5-4-6-10(11)14(19)16-13/h4-7,13,15H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMYXFXCHZSIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)

![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)



![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)